2-Amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
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Overview
Description
2-Amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. One common method involves the condensation of a furan derivative with a cyclooctapyridine precursor, followed by the introduction of the methoxyphenoxy group through a nucleophilic substitution reaction. The reaction conditions typically include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include furanone derivatives, primary amines, and substituted phenoxy derivatives.
Scientific Research Applications
2-Amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carboxamide
- 2-Amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-amino-4-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H25N3O3/c1-28-16-8-10-17(11-9-16)29-15-18-12-13-22(30-18)23-19-6-4-2-3-5-7-21(19)27-24(26)20(23)14-25/h8-13H,2-7,15H2,1H3,(H2,26,27) |
InChI Key |
LUPKRPRXBJIPKZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=C(C(=NC4=C3CCCCCC4)N)C#N |
Origin of Product |
United States |
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